molecular formula C14H16N2O2 B1421579 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1266405-58-6

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1421579
CAS No.: 1266405-58-6
M. Wt: 244.29 g/mol
InChI Key: ZRWXRQUSQLYWAS-UHFFFAOYSA-N
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Description

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring substituted with ethyl and dimethyl groups. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a benzoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. It is used in the synthesis of various pyrazole-based compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors .

Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a valuable scaffold in drug discovery .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity profile make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The benzoic acid moiety can also participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)phenylacetic acid
  • 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Uniqueness: Compared to similar compounds, 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid exhibits unique structural features that enhance its reactivity and binding affinity. The presence of both ethyl and dimethyl groups on the pyrazole ring provides steric hindrance, influencing the compound’s overall conformation and interaction with molecular targets. Additionally, the benzoic acid moiety offers a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXRQUSQLYWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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